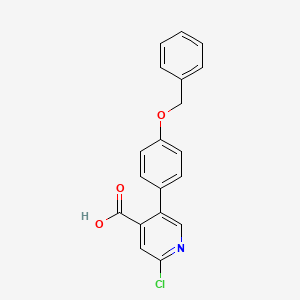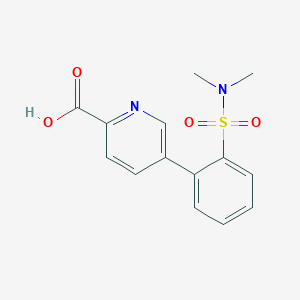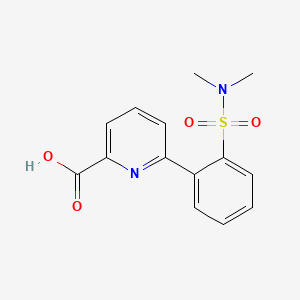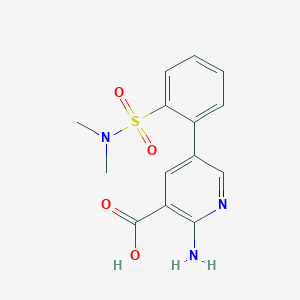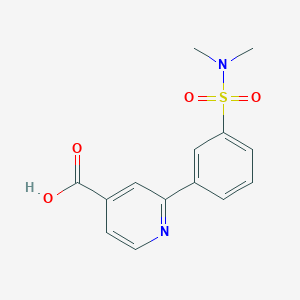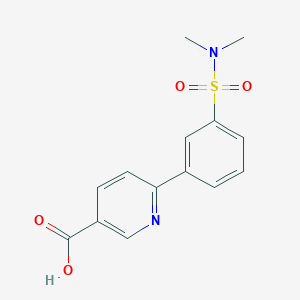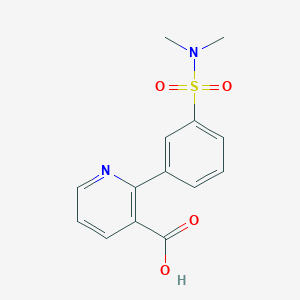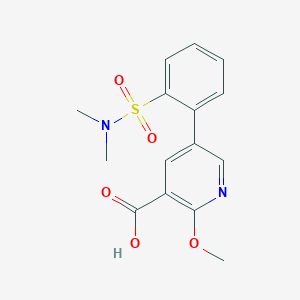
5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid (5-DMS-2-MNA) is a synthetic derivative of nicotinic acid that has been used in scientific research applications in the laboratory setting. It is a white crystalline powder with a melting point of 110°C and a solubility of 0.2 mg/ml in water. 5-DMS-2-MNA has a wide range of applications in biochemical and physiological studies, and is a useful tool for studying the effects of nicotinic acid on various biological systems.
Wirkmechanismus
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is believed that it acts as an agonist at nicotinic acid receptors, which are found in various tissues throughout the body. These receptors are involved in a variety of physiological processes, including energy metabolism, regulation of blood pressure, and regulation of the immune system.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of lipids in the liver, which can lead to increased levels of cholesterol and triglycerides in the bloodstream. It has also been found to decrease glucose production in the liver, which can lead to reduced levels of glucose in the bloodstream. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been found to increase the production of ketone bodies in the liver, which can lead to increased levels of ketone bodies in the bloodstream.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is relatively non-toxic and can be used in a wide variety of laboratory experiments. However, one of the main limitations of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is that it has a relatively short half-life in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%. One potential direction is to investigate the effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% on various diseases, such as diabetes, obesity, and cardiovascular disease. Another potential direction is to investigate the effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% on various cell types, such as stem cells, neurons, and cancer cells. Additionally, further research could be done to investigate the mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% and to develop novel methods for synthesizing 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%. Finally, further research could be done to investigate the potential therapeutic applications of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%.
Synthesemethoden
5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is synthesized by a two-step reaction. The first step involves reacting 5-bromo-2-methoxynicotinic acid (5-Br-2-MNA) with dimethyl sulfate in the presence of a base, such as sodium hydroxide. This reaction produces 5-(2-N,N-dimethylsulfamoylphenyl)-2-methoxynicotinic acid (5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%). The second step involves the hydrolysis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in the presence of a base, such as sodium hydroxide, to produce 5-methoxynicotinic acid (5-MNA).
Wissenschaftliche Forschungsanwendungen
5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been widely used in scientific research applications. It has been used to study the effects of nicotinic acid on various biological systems, such as the nervous system, the cardiovascular system, and the immune system. It has also been used to study the effects of nicotinic acid on metabolic processes, such as lipid and glucose metabolism. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used to study the effects of nicotinic acid on gene expression, cell differentiation, and cell death.
Eigenschaften
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-17(2)23(20,21)13-7-5-4-6-11(13)10-8-12(15(18)19)14(22-3)16-9-10/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDRLCGXJRLYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


